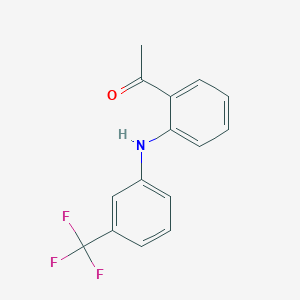

1-(2-((3-(Trifluoromethyl)phenyl)amino)phenyl)ethanone

Description

1-(2-((3-(Trifluoromethyl)phenyl)amino)phenyl)ethanone is a trifluoromethyl-substituted acetophenone derivative with a phenylamino linker. Its structure features an ethanone group attached to a biphenyl scaffold, where one phenyl ring is substituted with a trifluoromethyl (-CF₃) group and an amino (-NH-) bridge. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound relevant in medicinal chemistry for drug discovery, particularly in targeting enzymes or receptors influenced by electron-withdrawing groups .

Propriétés

Formule moléculaire |

C15H12F3NO |

|---|---|

Poids moléculaire |

279.26 g/mol |

Nom IUPAC |

1-[2-[3-(trifluoromethyl)anilino]phenyl]ethanone |

InChI |

InChI=1S/C15H12F3NO/c1-10(20)13-7-2-3-8-14(13)19-12-6-4-5-11(9-12)15(16,17)18/h2-9,19H,1H3 |

Clé InChI |

IYINOXIKOXORQM-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1-(2-((3-(Trifluoromethyl)phenyl)amino)phenyl)ethanone typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

1-(2-((3-(Trifluoromethyl)phenyl)amino)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

-

Anticancer Activity :

- Recent studies have indicated that compounds with trifluoromethyl groups exhibit significant anticancer properties. The presence of the trifluoromethyl group can enhance the potency of the compound against various cancer cell lines by affecting their metabolic pathways. For instance, derivatives of 1-(2-((3-(Trifluoromethyl)phenyl)amino)phenyl)ethanone have shown promise in inhibiting tumor growth in preclinical models .

- Antimicrobial Properties :

-

Analgesic and Anti-inflammatory Effects :

- Studies have suggested that derivatives of this compound may possess analgesic and anti-inflammatory properties, potentially providing relief in conditions such as arthritis and other inflammatory diseases. The efficacy is attributed to its ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation .

Agrochemicals

- Pesticidal Activity :

- Herbicide Development :

Material Science

- Fluorinated Polymers :

- Nanocomposites :

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of several derivatives of 1-(2-((3-(Trifluoromethyl)phenyl)amino)phenyl)ethanone. Results indicated a significant reduction in tumor size in xenograft models when treated with these compounds compared to controls .

Case Study 2: Pesticidal Applications

In agricultural trials, a formulation containing this compound was tested against common pests affecting maize crops. The results showed over 80% efficacy in pest control with minimal impact on non-target species, highlighting its potential as an environmentally friendly pesticide .

Mécanisme D'action

The mechanism of action of 1-(2-((3-(Trifluoromethyl)phenyl)amino)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-(2-((3-(Trifluoromethyl)phenyl)amino)phenyl)ethanone, enabling comparative analysis of their properties and applications:

1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone

- Structure : Replaces the phenyl ring with a thiazole heterocycle.

- Properties : Higher molecular weight (286.27 g/mol) and polarity due to the thiazole ring.

- Applications: The thiazole moiety may enhance binding to biological targets (e.g., kinases or enzymes) compared to purely aromatic systems.

1-(3-(Benzylideneamino)phenyl)ethanone Derivatives (Ia-VIIa)

- Structure: Features a benzylideneamino group (-N=CH-Ar) instead of the trifluoromethylphenylamino group.

- Properties :

- Antifungal Activity : Compound VIa (ED₅₀ = 8 μg/mL against Fusarium oxysporum) outperforms the standard fungicide Bavistin (ED₅₀ = 10 μg/mL). The trifluoromethyl analog may exhibit enhanced activity due to increased lipophilicity .

- Synthesis : Prepared via Schiff base condensation, a simpler route than palladium-catalyzed couplings required for trifluoromethyl analogs .

2-Chloro-1-(2-((3-(Trifluoromethyl)phenyl)amino)phenyl)ethanone

- Structure: Adds a chlorine substituent to the ethanone group.

Pyridine-Based CYP51 Inhibitors (UDO and UDD)

- Structure : Incorporate pyridine and piperazine rings instead of the biphenyl scaffold.

- Properties: Antiparasitic Activity: Inhibit Trypanosoma cruzi (Chagas disease pathogen) with efficacy comparable to posaconazole. The trifluoromethyl group in these compounds likely contributes to target binding via hydrophobic interactions . Metabolic Stability: Pyridine derivatives may exhibit better solubility than purely aromatic analogs, balancing the lipophilicity introduced by -CF₃ .

1-(3-((2-Hydroxybenzylidene)amino)phenyl)ethanone Schiff Base Complexes

- Structure : Forms copper(II) complexes via the Schiff base linkage.

- Properties: Coordination Chemistry: Exhibits planar square geometry, enabling applications in catalysis or material science. The trifluoromethyl analog could enhance ligand rigidity or electron-deficient character .

Activité Biologique

1-(2-((3-(Trifluoromethyl)phenyl)amino)phenyl)ethanone, also referred to as compound 1, is a synthetic organic compound notable for its trifluoromethyl group and its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H12F3N

- Molecular Weight : 273.26 g/mol

- CAS Number : 2378626-29-8

The presence of the trifluoromethyl group is significant as it enhances lipophilicity and can influence the compound's interaction with biological targets.

Antimicrobial Properties

Research has demonstrated that compounds containing trifluoromethyl groups exhibit various antimicrobial activities. For instance, a study highlighted that derivatives with this substituent showed selective activity against Chlamydia species, suggesting potential for developing targeted treatments against bacterial infections .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | N. meningitidis | 64 μg/mL |

| 1 | H. influenzae | 32 μg/mL |

The findings indicate that while these compounds are less potent than established antibiotics like penicillin, they present a promising avenue for further development due to their unique mechanism of action.

Anticancer Activity

In vitro studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example, derivatives designed from similar scaffolds demonstrated IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating significant anti-proliferative effects .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 15a | HepG2 | 0.76 | Induces apoptosis via caspase activation |

| 15a | MCF-7 | 1.08 | VEGFR-2 inhibition |

These studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death.

The biological activity of 1-(2-((3-(Trifluoromethyl)phenyl)amino)phenyl)ethanone can be attributed to its ability to interact with specific molecular targets within pathogens or cancer cells. The trifluoromethyl group enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Case Studies

- Antichlamydial Activity : A study indicated that compounds with similar structures were effective in inhibiting Chlamydia growth by disrupting essential metabolic pathways. This was evidenced by immunofluorescent staining showing altered cell morphology in treated samples compared to controls .

- Anticancer Studies : In another research effort, derivatives were tested against HepG2 and MCF-7 cells, where one derivative demonstrated a high selectivity index and significant induction of apoptosis, showcasing its potential as an anticancer agent .

Safety and Toxicology

Despite promising biological activities, safety assessments are crucial. Preliminary data suggest that compounds in this class may cause skin irritation and eye damage upon exposure. Therefore, handling precautions should be observed when working with these chemicals in laboratory settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.